molecular formula C22H32N6O2S B4481038 4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine

4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine

Cat. No.: B4481038
M. Wt: 444.6 g/mol
InChI Key: ZGNGGXQMVLOFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and benzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine typically involves multiple steps. One common route includes the reaction of 2-chloro-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one with appropriate pyrimidine derivatives under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O2S/c1-17-5-6-20(15-18(17)2)31(29,30)28-13-11-27(12-14-28)22-16-21(23-19(3)24-22)26-9-7-25(4)8-10-26/h5-6,15-16H,7-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNGGXQMVLOFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCN(CC4)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.